![molecular formula C17H22N2O2 B5031011 N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)
N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
AZD-9291 selectively targets mutant forms of N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide, which are commonly found in NSCLC. The compound irreversibly binds to the N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide kinase domain, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have potent anti-tumor activity in preclinical models of NSCLC. The compound has also been shown to have a favorable safety profile, with fewer adverse effects compared to first-generation N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide TKIs. AZD-9291 has been reported to cause fewer skin and gastrointestinal toxicities, which are commonly associated with N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide TKIs.
Advantages and Limitations for Lab Experiments
AZD-9291 has several advantages for lab experiments, including its potent anti-tumor activity, selectivity for mutant forms of N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide, and favorable safety profile. However, the synthesis method of AZD-9291 is complex, making it difficult to produce large quantities of the compound. The high cost of the compound may also limit its use in preclinical studies.
Future Directions
Several future directions for the development of AZD-9291 have been proposed. These include the investigation of combination therapies with other targeted agents, the identification of biomarkers to predict response to the compound, and the development of strategies to overcome resistance to AZD-9291. Additionally, the use of AZD-9291 in other N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide-mutant cancers, such as head and neck squamous cell carcinoma, is being explored.
Conclusion:
In conclusion, AZD-9291 is a promising third-generation N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide TKI used in the treatment of NSCLC. The compound has shown potent anti-tumor activity and a favorable safety profile in preclinical and clinical studies. The development of AZD-9291 has opened up new avenues for the treatment of N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide-mutant cancers, and future research is needed to fully explore the potential of this compound.
Synthesis Methods
AZD-9291 is synthesized through a series of chemical reactions starting from 3-chloroaniline. The synthesis involves the formation of an intermediate compound, which is then subjected to further reactions to yield the final product. The synthesis method of AZD-9291 is complex and involves several steps, making it difficult to produce large quantities of the compound.
Scientific Research Applications
AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown promising results in patients with N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide-mutant NSCLC who have developed resistance to first-generation N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide TKIs. AZD-9291 has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced NSCLC.
properties
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(13-8-9-13)18-15-7-5-6-14(12-15)17(21)19-10-3-1-2-4-11-19/h5-7,12-13H,1-4,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSGWBYHXQQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.